

1-(2-Chlorophenyl)propan-1-amine hydrochloride molecular structure

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)propan-1-amine hydrochloride

CAS No.: 40023-85-6

Cat. No.: B1530357

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Technical Monograph: **1-(2-Chlorophenyl)propan-1-amine Hydrochloride**

Executive Summary

1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of central nervous system (CNS) active pharmaceutical ingredients. Structurally, it consists of a propyl chain substituted at the C1 position with a 2-chlorophenyl moiety.^[1] Unlike its regioisomer 2-(2-chlorophenyl)propan-2-amine (a clozapine precursor), this compound features a chiral center at the benzylic carbon, making it a critical scaffold for asymmetric synthesis of norepinephrine/serotonin reuptake inhibitors and related monoamine transporter modulators.

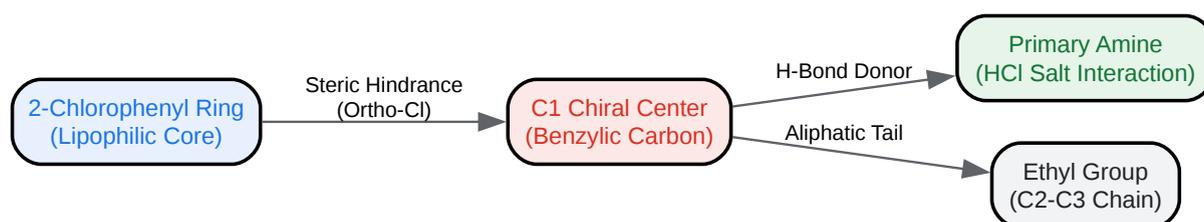
Molecular Architecture & Identifiers

The molecule is defined by the steric bulk of the ortho-chloro substituent, which influences the rotational barrier of the phenyl ring and the accessibility of the amine group.

Parameter	Technical Specification
IUPAC Name	1-(2-Chlorophenyl)propan-1-amine hydrochloride
Common Synonyms	-Ethyl-2-chlorobenzylamine HCl; 2-Chloro-ethylbenzenemethanamine HCl
CAS Number (Racemic)	40023-85-6
CAS Number (R-Isomer)	1213532-54-7
CAS Number (S-Isomer)	873893-94-8
Molecular Formula	C H ClN HCl
Molecular Weight	206.11 g/mol
Chirality	One stereocenter at C1 (Benzylic position)

Structural Visualization

The following diagram illustrates the connectivity and the critical benzylic chiral center which serves as the site for salt formation.



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Caption: Functional connectivity map highlighting the steric influence of the ortho-chloro group on the benzylic amine.

Physicochemical Profile

Understanding the physical behavior of this salt is crucial for formulation and reaction optimization.

- **Solubility:** Highly soluble in water and lower alcohols (methanol, ethanol) due to the ionic character of the hydrochloride salt. Limited solubility in non-polar solvents (hexane, diethyl ether).
- **pKa:** The conjugate acid of the amine typically exhibits a pKa in the range of 9.0 – 9.5, making it protonated at physiological pH.
- **Hygroscopicity:** As an HCl salt, the compound is moderately hygroscopic. It requires storage under desiccant conditions to prevent deliquescence, which complicates precise stoichiometric weighing.
- **Stability:** Chemically stable under standard conditions. The ortho-chloro group provides metabolic resistance against ring hydroxylation compared to unsubstituted analogs.

Synthetic Pathways

The industrial synthesis prioritizes the Reductive Amination pathway due to its scalability and atom economy. A secondary route involves Grignard addition, often reserved for small-scale enantioselective preparations.

Primary Route: Reductive Amination

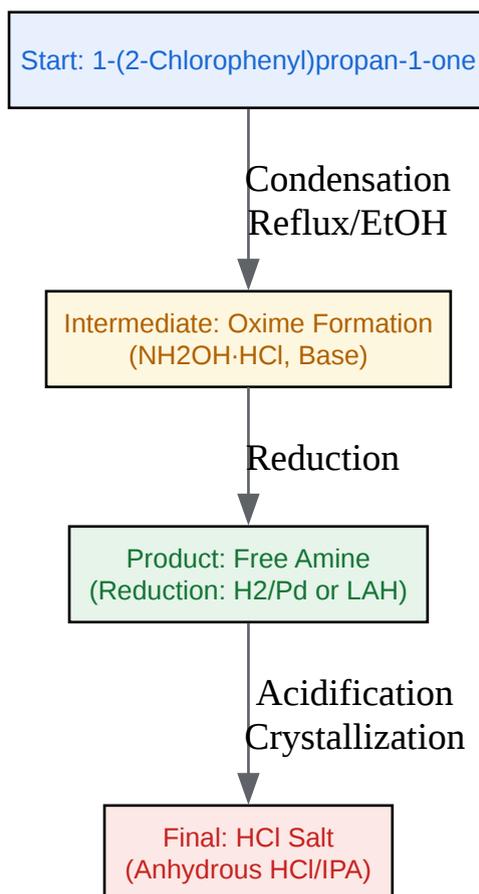
This method converts 2'-chloropropiophenone to the amine via an oxime or imine intermediate.

Protocol Overview:

- **Condensation:** Reaction of 1-(2-chlorophenyl)propan-1-one with hydroxylamine hydrochloride to form the oxime.
- **Reduction:** Catalytic hydrogenation (Pd/C or Raney Ni) or hydride reduction (LiAlH₄)

) of the oxime to the primary amine.

- Salt Formation: Precipitation with anhydrous HCl in diethyl ether or isopropanol.



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Caption: Step-wise synthetic workflow from the propiophenone precursor to the final hydrochloride salt.

Critical Process Parameters (CPPs):

- Oxime Geometry: The steric bulk of the 2-chloro substituent may favor the E-isomer of the oxime, affecting the rate of reduction.
- Reduction Control: If using catalytic hydrogenation, pressure and temperature must be controlled to prevent dechlorination of the aromatic ring.

Analytical Characterization

Validation of the structure requires a multi-modal approach. The following spectral features are diagnostic for 1-(2-chlorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 8.3–8.6 ppm (br s, 3H): Ammonium protons (-NH₃⁺). Broadening indicates exchangeable protons.
 - 7.4–7.6 ppm (m, 4H): Aromatic protons. The 2-chloro substitution pattern disrupts the symmetry, creating a complex multiplet rather than a clear AA'BB' system.
 - 4.4–4.6 ppm (t or dd, 1H): Benzylic methine (-CH-NH₃⁺). This signal is deshielded by both the phenyl ring and the ammonium group.
 - 1.8–2.0 ppm (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₂-).
 - 0.8–0.9 ppm (t, 3H): Terminal methyl group (-CH₃).

Infrared Spectroscopy (FT-IR)

- 2800–3200 cm⁻¹: Broad, strong absorption characteristic of the N-H stretch in primary amine salts.
- 750–770 cm⁻¹: Strong C-Cl stretching vibration, diagnostic of the ortho-substituted chloroarene.

Mass Spectrometry (LC-MS)

- Molecular Ion: [M+H]⁺

observed at m/z 170/172 (3:1 ratio due to

Cl/

Cl isotopes).

- Fragmentation: Major fragment at m/z 141 (loss of ethyl group, [M-C

H

]

) or m/z 153 (loss of NH

).

Applications in Drug Development

This molecule serves as a versatile Chiral Building Block. Its specific utility lies in:

- Monoamine Transporter Ligands: The scaffold mimics the structure of amphetamines and cathinones but with altered binding kinetics due to the 2-chloro steric block. It is investigated for selectivity between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).
- Resolution Agent: The enantiomerically pure forms (R or S) are used to induce diastereomeric crystallization in the resolution of chiral acids.
- Fragment-Based Drug Design (FBDD): Used as a "warhead" in fragment libraries to probe hydrophobic pockets in GPCRs where the ortho-chloro group provides a specific conformational lock.

Safety & Handling

- Hazard Classification: GHS07 (Irritant).
- Handling:
 - Inhalation: Dust is a respiratory irritant. Use a localized exhaust hood.
 - Skin/Eye: Causes severe irritation. Wear nitrile gloves and safety goggles.

- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption and subsequent clumping or hydrolysis.

References

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